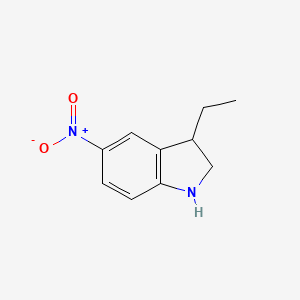
3-ethyl-5-nitro-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-nitro-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitro group at the fifth position and an ethyl group at the third position on the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-nitro-2,3-dihydro-1H-indole can be achieved through several methods:
Nitration of 3-ethyl-2,3-dihydro-1H-indole: This involves the nitration of 3-ethyl-2,3-dihydro-1H-indole using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the fifth position.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system, followed by nitration and ethylation steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-nitro-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring system can also interact with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different reactivity and biological activity.
5-nitro-2,3-dihydro-1H-indole: Lacks the ethyl group, which can affect its chemical properties and applications.
3-methyl-5-nitro-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and biological effects.
Uniqueness
3-ethyl-5-nitro-2,3-dihydro-1H-indole is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-ethyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-5,7,11H,2,6H2,1H3 |
InChI-Schlüssel |
UENAZBZJMJUDFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


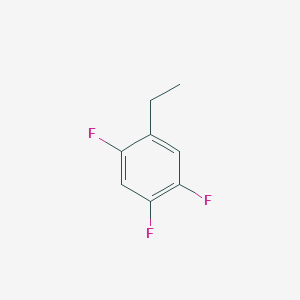

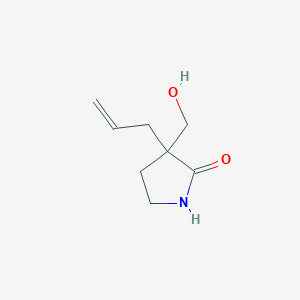
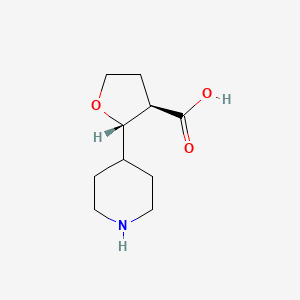



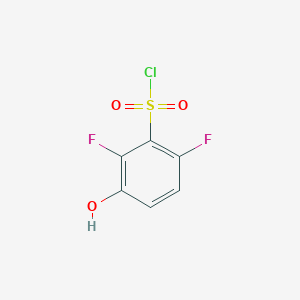
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)

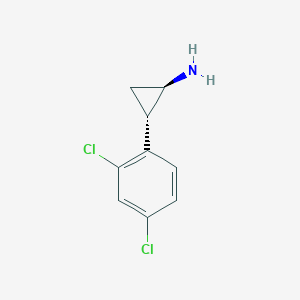
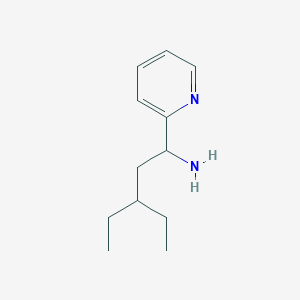

![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
